N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Beschreibung
This compound features a benzo[f]chromene carboxamide core substituted with a 4-chlorophenyl group and a butyl chain linked to a 1,3-dioxoisoindolin moiety. The 1,3-dioxoisoindolin group is a common motif in pharmaceutically active compounds, often influencing solubility and binding affinity .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN2O5/c33-21-12-14-22(15-13-21)34(17-5-6-18-35-29(36)24-9-3-4-10-25(24)30(35)37)31(38)27-19-26-23-8-2-1-7-20(23)11-16-28(26)40-32(27)39/h1-4,7-16,19H,5-6,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMBZTNSKTUXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)N(CCCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is , with a molecular weight of approximately 420.86 g/mol. Its structure incorporates several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O3 |
| Molecular Weight | 420.86 g/mol |
| LogP | 4.16888 |
| PSA | 74.06000 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the dioxoisoindolin structure may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.
Antitumor Activity
Research indicates that N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide exhibits notable antitumor properties. It has been shown to induce autophagy and senescence in cancer cells, mechanisms that are crucial for inhibiting tumor growth and promoting cell death in malignant tissues.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these malignancies.
- Mechanistic Insights :
-
Comparative Analysis :
- When compared to other known antitumor agents like Amonafide, this compound exhibited a distinct mechanism of action, enhancing its therapeutic potential by overcoming resistance mechanisms commonly seen in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Research Implications
- Structural Complexity vs. Bioactivity : The target compound’s chromene-oxo system may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to simpler benzamide or pyridine analogues .
- Substituent Effects : The 4-chlorophenyl group is recurrent in bioactive compounds (e.g., anti-AD in , insecticidal in ), suggesting its role in target binding.
- Synthetic Challenges : Higher molecular weight and steric bulk in the target compound may reduce synthetic yields compared to smaller analogues like Compound 4c .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
